Anti-Kentsin Trifluoroacetate
Description
Anti-Kentsin Trifluoroacetate (CAS: 73430-00-9) is a synthetic peptide derivative with the sequence H-Thr-Arg-Lys-Arg-OH, formulated as a trifluoroacetate (TFA) salt. The TFA counterion enhances solubility and stability, a common practice in peptide chemistry to improve bioavailability and handling in research settings . The trifluoroacetate moiety is critical for modulating physicochemical properties, such as polarity and solubility, which are essential for biological activity and analytical reproducibility .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCVFFIKMUADKZ-GYFKHDNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46F3N11O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Kentsin Trifluoroacetate typically involves the reaction of Kentsin with trifluoroacetic acid. The process can be summarized as follows:
Reaction with Trifluoroacetic Acid: Kentsin is dissolved in an appropriate solvent, such as dichloromethane. Trifluoroacetic acid is then added to the solution, and the mixture is stirred at room temperature.
Formation of Trifluoroacetate Salt: The reaction proceeds to form this compound, which can be isolated by evaporating the solvent and recrystallizing the product from a suitable solvent like ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Anti-Kentsin Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives of Kentsin.
Reduction: Formation of reduced derivatives of Kentsin.
Substitution: Formation of substituted Kentsin derivatives with various functional groups.
Scientific Research Applications
Anti-Kentsin Trifluoroacetate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Anti-Kentsin Trifluoroacetate involves its interaction with molecular targets through the trifluoroacetate group. This group can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include:
Enzyme Inhibition: The trifluoroacetate group can bind to the active site of enzymes, inhibiting their activity.
Protein Stabilization: It can stabilize protein structures by forming hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Antimicrobial Activity
Trifluoroacetate derivatives exhibit diverse antimicrobial profiles, as highlighted below:
Key Observations :
- Structural Impact: Saturation of the B′-ring in benzyltetrahydroisoquinoline-derived alkaloids (e.g., Nomimantharine) correlates with enhanced antitubercular activity .
- Resistance Profile : Phaeantharine trifluoroacetate retains efficacy against MRSA, suggesting trifluoroacetate derivatives may bypass common resistance mechanisms .
- Functional Versatility : Alkyl trifluoroacetates (e.g., eicosyl, octadecyl) demonstrate dual antimicrobial and antioxidant roles, unlike Anti-Kentsin, which is primarily a peptide salt .
Physicochemical Properties
Trifluoroacetate compounds vary significantly in polarity, stability, and environmental behavior:
Key Observations :
- Environmental Fate : Trifluoroacetate (TFA) retention in soil correlates with organic matter content; peatlands and wetlands show the highest retention (up to 60%) . Anti-Kentsin’s environmental impact remains unstudied but may follow similar TFA behavior.
- Analytical Use : EG00229 trifluoroacetate exemplifies the role of TFA salts in high-precision HPLC analysis, ensuring minimal interference and batch consistency .
Biological Activity
Anti-Kentsin trifluoroacetate is a compound derived from the natural product Kentsin, which has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Composition and Properties
This compound is characterized by its trifluoroacetate salt form, which affects its solubility and biological activity. The trifluoroacetate moiety plays a crucial role in modulating the compound's interaction with biological systems.
Key Properties:
- Molecular Structure: The trifluoroacetate group enhances the compound's stability and solubility in aqueous environments, which is critical for its biological applications.
- Synthesis: The compound is typically synthesized through the reaction of Kentsin with trifluoroacetic acid, yielding a stable salt that can be utilized in various biological assays.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 21.36 ± 1.11 | 7.46 |
| Micrococcus luteus | 15.23 ± 0.01 | 8.99 |
| Salmonella enterica | 9.86 ± 0.30 | 28.48 |
| Pseudomonas fluorescens | 7.29 ± 1.26 | Not determined |
The results indicate that this compound is particularly effective against Staphylococcus aureus and Micrococcus luteus, with lower efficacy observed against Gram-negative bacteria like Salmonella enterica and Pseudomonas fluorescens .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems.
Table 2: Antioxidant Activity Assay Results
| Method | IC50 (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 50.52 ± 1.20 |
| ABTS Radical Scavenging | Not specified |
The antioxidant activity was assessed using DPPH and ABTS assays, demonstrating that this compound possesses substantial free radical scavenging capacity, contributing to its potential therapeutic applications .
Case Study: Antibacterial Efficacy
A focused study evaluated the antibacterial efficacy of this compound against various bacterial strains in vitro. The study found that the compound's effectiveness was influenced by its concentration and the type of bacterial strain tested.
- Methodology: Bacterial cultures were exposed to varying concentrations of this compound, and zones of inhibition were measured after incubation.
- Findings: The compound demonstrated dose-dependent antibacterial activity, with significant inhibition observed at concentrations as low as 7.46 μg/mL against Staphylococcus aureus.
Case Study: Environmental Impact and Safety
Given the increasing presence of trifluoroacetic acid (TFA) in water systems as a degradation product from various chemicals, studies have also focused on the environmental implications of TFA contamination.
- Findings: TFA contamination has been detected in drinking water across Europe, raising concerns about potential health risks associated with long-term exposure . The tolerable daily intake levels vary significantly among regulatory bodies, indicating a need for further research into the safety profiles of compounds like this compound that contain TFA.
Q & A
Q. What experimental protocols are recommended for synthesizing Anti-Kentsin Trifluoroacetate with high purity?
Synthesis should utilize trifluoroacetic anhydride (TFAA) as a derivatization agent, following optimized procedures such as dissolving the precursor (1–5 mg) in acetone or dichloromethane (0.5 mL) and adding TFAA (200 μL) under inert conditions. Purity validation should employ nuclear magnetic resonance (NMR) or gas chromatography (GC) to monitor CF3 and CH3 signals, which distinguish trifluoroacetate from acetate byproducts . For intermediates like isopropyl trifluoroacetate, ensure strict adherence to safety protocols (e.g., PPE, waste segregation) to avoid contamination .
Q. How can researchers characterize the physical properties of this compound for reproducibility?
Q. What analytical techniques are suitable for quantifying trifluoroacetate decomposition products in reaction systems?
Deconvolution of CO2 peaks via mass spectrometry (MS) or infrared spectroscopy (IR) can differentiate trifluoroacetate (CF3) and acetate (CH3) decomposition pathways. Calibration curves using standardized CF3/CH3 ratios (0.10 ML carboxylate threshold) improve accuracy, as described in surface-binding studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported trifluoroacetate decomposition mechanisms under electrochemical conditions?
Discrepancies in Kolbe reaction pathways (e.g., C2F6 vs. CO2 yields) arise from surface coverage models. Compare Tafel slopes under Langmuir (monolayer) vs. Temkin (multilayer) adsorption conditions. Galvanostatic discharge transients reveal intermediate coverage levels: trifluoroacetate reactions approach monolayer formation, while aqueous systems show multilayer deposition. Replicate studies using 100% trifluoroacetic acid to minimize oxidative side reactions .
Q. What methodological strategies mitigate environmental persistence of trifluoroacetate byproducts in long-term studies?
Trifluoroacetate (TFA) is a persistent pollutant with anthropogenic origins (e.g., refrigerants). Monitor surface water TFA concentrations via LC-MS/MS, referencing regional distribution data (e.g., Northern California and Alaska, 1997–2046). Integrate biodegradation assays using microbial consortia to assess TFA degradation pathways and half-lives .
Q. How do intermolecular forces influence the stability of this compound in hybrid materials (e.g., SEBS/EGaIn composites)?
Surface anchoring and fluorosurfactant interactions (e.g., FC-4430) modulate stability. Use molecular dynamics (MD) simulations to model trifluoroacetate binding to substrates like boron nitride nanoparticles (BN NPs). Experimental validation via tensile testing and thermal gravimetric analysis (TGA) can correlate interfacial forces with material degradation thresholds .
Q. What are the limitations of current computational models for trifluoroacetate-containing systems, and how can they be improved?
Hybrid quantum-classical models struggle with timescale disparities in large systems (e.g., photosynthetic membranes). GPU-accelerated petascale platforms enable atomic-level visualization of trifluoroacetate dynamics. Validate simulations against experimental NMR or X-ray diffraction data, focusing on hydrogen-bonding networks and solvent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
